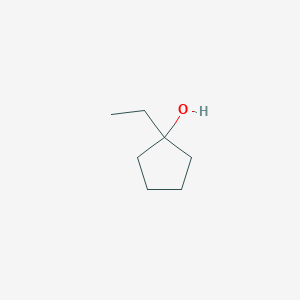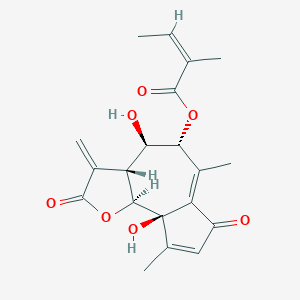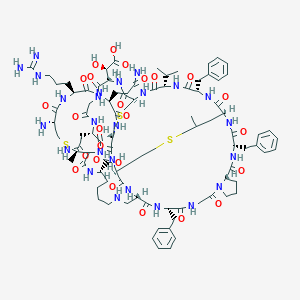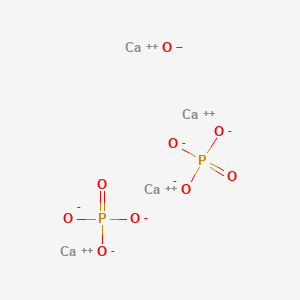
Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-, also known as 14-acetoxy-3β-hydroxyandrost-5-en-17-one, is a synthetic steroid hormone. It is a derivative of the natural hormone testosterone and has been widely studied for its potential use in scientific research.
Mecanismo De Acción
The mechanism of action of Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one is not fully understood. However, it is believed to act as an androgen receptor agonist, meaning that it binds to and activates the androgen receptor in cells. This activation can lead to a variety of physiological effects, including increased muscle growth and bone density.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one are varied and depend on the dose and duration of exposure. Some of the reported effects include increased muscle growth, increased bone density, and improved insulin sensitivity. Additionally, it has been shown to have anti-inflammatory effects and may play a role in the regulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one in lab experiments is its ability to activate the androgen receptor, which can lead to a variety of physiological effects. Additionally, it is a synthetic compound, which means that its purity and potency can be tightly controlled. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one. One area of interest is its potential use in the treatment of breast cancer and other hormone-related cancers. Additionally, it may have potential as a treatment for osteoporosis and other bone-related conditions. Further research is also needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one involves the conversion of dehydroepiandrosterone (DHEA) to 14-hydroxy-DHEA, followed by acetylation of the hydroxyl group at position 14. The resulting compound is then oxidized at position 3 to yield Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one.
Aplicaciones Científicas De Investigación
Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)-β-hydroxyandrost-5-en-17-one has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as well as its effects on bone metabolism and muscle growth. Additionally, it has been investigated for its potential use in the treatment of breast cancer and other hormone-related cancers.
Propiedades
Número CAS |
1443-89-6 |
|---|---|
Nombre del producto |
Androst-5-en-17-one, 3-(acetyloxy)-14-hydroxy-, (3beta)- |
Fórmula molecular |
C21H30O4 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14R)-14-hydroxy-10,13-dimethyl-17-oxo-2,3,4,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O4/c1-13(22)25-15-6-9-19(2)14(12-15)4-5-17-16(19)7-10-20(3)18(23)8-11-21(17,20)24/h4,15-17,24H,5-12H2,1-3H3/t15-,16-,17+,19-,20+,21+/m0/s1 |
Clave InChI |
CILYEVDVHHCNDN-XCPHWNSOSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4(C(=O)CC[C@]4([C@@H]3CC=C2C1)O)C)C |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(=O)CCC4(C3CC=C2C1)O)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C3CCC4(C(=O)CCC4(C3CC=C2C1)O)C)C |
Sinónimos |
3β-Acetyloxy-14-hydroxyandrost-5-en-17-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



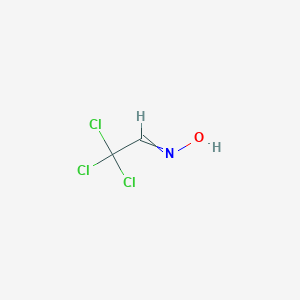
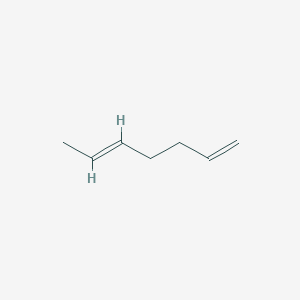
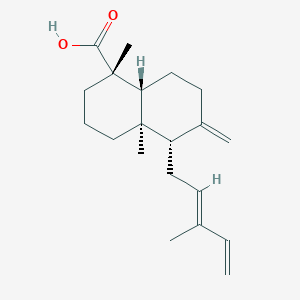
![2-[Bis(carboxymethyl)amino]benzoic acid](/img/structure/B74460.png)

